
4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms This specific compound is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 1st position, and a carboxylic acid group at the 5th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl azide with 4-bromo-1,2,3-triazole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards.
化学反応の分析
Types of Reactions
4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The triazole ring can participate in coupling reactions with other aromatic or heterocyclic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted triazoles, oxidized carboxylic acids, and reduced alcohol derivatives.
科学的研究の応用
4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group facilitate binding to active sites of enzymes or receptors, potentially inhibiting their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity .
類似化合物との比較
Similar Compounds
3-Bromo-1H-1,2,4-triazole: Similar structure but with different substitution patterns.
5-Bromo-1H-1,2,3-triazole-4-carboxylic acid: Differing in the position of the carboxylic acid group.
1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid: Lacking the bromine atom.
Uniqueness
The presence of the bromine atom at the 4th position enhances its ability to participate in substitution reactions, while the carboxylic acid group at the 5th position provides opportunities for further functionalization .
特性
分子式 |
C5H6BrN3O2 |
|---|---|
分子量 |
220.02 g/mol |
IUPAC名 |
5-bromo-3-ethyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C5H6BrN3O2/c1-2-9-3(5(10)11)4(6)7-8-9/h2H2,1H3,(H,10,11) |
InChIキー |
NVXRGXCJNMOCBI-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(N=N1)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13247347.png)
![tert-Butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate](/img/structure/B13247355.png)
![7-Chlorothieno[2,3-c]pyridine-4-carboxamide](/img/structure/B13247360.png)

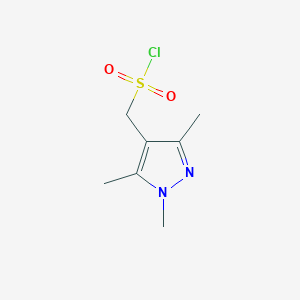
amine](/img/structure/B13247376.png)
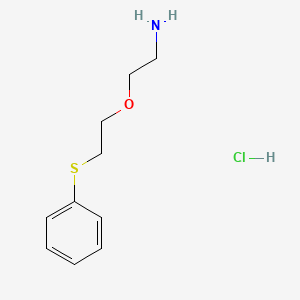
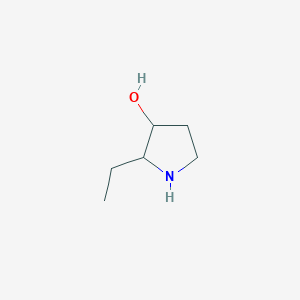
![1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B13247390.png)
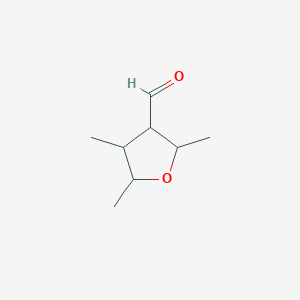
![tert-butyl 6-(trifluoromethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13247416.png)
![[2-(1H-Imidazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13247430.png)
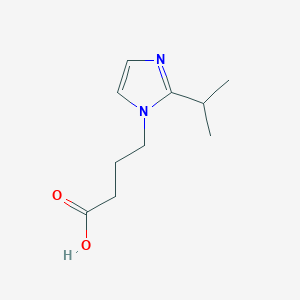
![4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile](/img/structure/B13247443.png)
